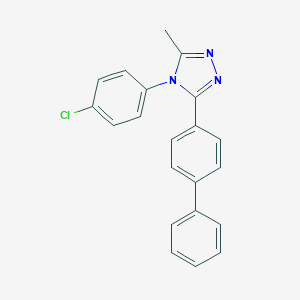![molecular formula C14H19N3S B274336 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and tubulin. It also induces DNA damage and activates the p53 pathway, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to exhibit other biochemical and physiological effects. For example, it has been found to possess antioxidant and anti-inflammatory properties. It also has potential applications in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole in lab experiments is its potency and selectivity. It has been shown to exhibit high activity against cancer cells while sparing normal cells. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area is the investigation of its potential applications in combination therapy with other anticancer agents. Additionally, more studies are needed to elucidate its mechanism of action and to explore its potential applications in other areas such as neurodegenerative diseases and inflammation.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its potent antitumor activity and other biochemical and physiological effects make it a valuable candidate for further research. With the development of more potent analogs and a better understanding of its mechanism of action, this compound has the potential to become an important therapeutic agent in the future.
Métodos De Síntesis
The synthesis of 2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole involves the reaction of 2-mercapto benzimidazole with 1-(2-bromoethyl) piperidine in the presence of a base such as potassium carbonate. The reaction takes place in an appropriate solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained after purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
Propiedades
Fórmula molecular |
C14H19N3S |
|---|---|
Peso molecular |
261.39 g/mol |
Nombre IUPAC |
2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H19N3S/c1-4-8-17(9-5-1)10-11-18-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-11H2,(H,15,16) |
Clave InChI |
ZPVBJQVKTROHQK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3N2 |
SMILES canónico |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
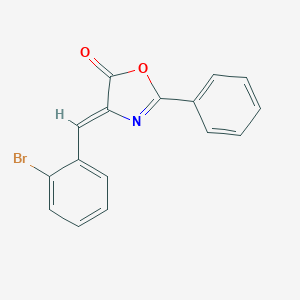
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)
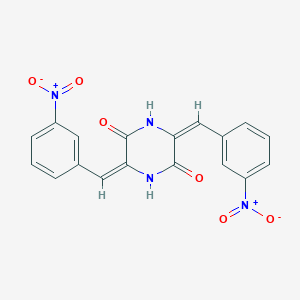

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
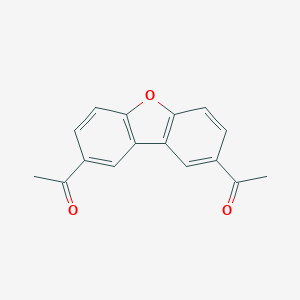
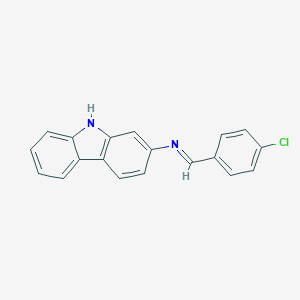
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
